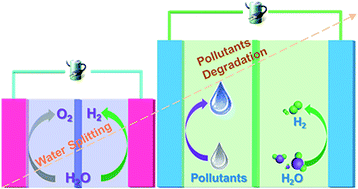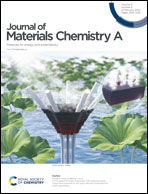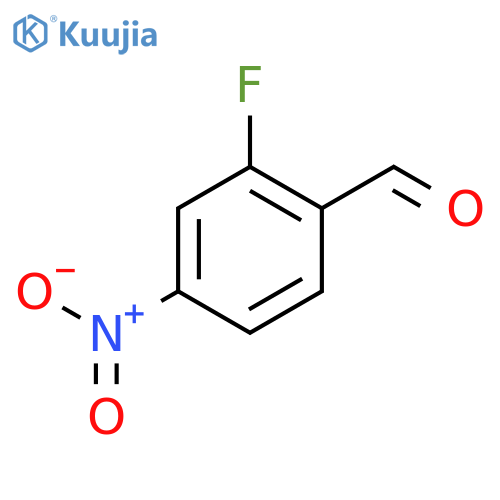Intensification of anodic charge transfer by contaminant degradation for efficient H2 production†
Journal of Materials Chemistry A Pub Date: 2018-05-03 DOI: 10.1039/C8TA01849A
Abstract
Hydrogen (H2) production from electrocatalytic water splitting is at present limited by the sluggish oxygen evolution reaction (OER). Breakthroughs in low overpotential and stable anodic reactions are urgently needed to complement the rapid advancements in H2 production. Using nickel (Ni)-based catalysts as an example, we intensified charge transfer on a nickel phosphide (Ni2P) anode for efficient H2 production using substitution of contaminant degradation for the OER. Based on X-ray photoelectron spectroscopy (XPS) and in situ Raman spectroscopy, we confirmed that a decreased two-electron-transfer pathway was responsible for the superior formate oxidation, whereas the formation of the desired oxidation state of NiIII accounted for the efficient urea degradation. Both scenarios were beneficial for accelerating charge transfer across the interface between the anode and electrolyte, thus achieving high H2 production efficiency at low voltage. A voltage of only 1.40 V supported currents of 12.5 and 6.0 mA in urea- and formate-containing solutions, respectively, which reached 150 and 60 mA after the voltage was increased to 1.70 V, several times higher than that under basic conditions.

Recommended Literature
- [1] Extended study of ammonia conversion to N2 using a Ru/0.2TiZrO4 catalyst via catalytic wet air oxidation
- [2] Surface-modified polymers for cardiac tissue engineering
- [3] Front cover
- [4] Tuning the ion permeability of an Al2O3 coating layer on Fe2O3 photoanodes for improved photoelectrochemical water oxidation†
- [5] Enhanced visible light photocatalytic performance of ZnO nanowires integrated with CdS and Ag2S
- [6] Flexible synthesis of Au@Pd core–shell mesoporous nanoflowers for efficient methanol oxidation†
- [7] On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes†
- [8] Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples†
- [9] Correction: Modification of Li2MnSiO4 cathode materials for lithium-ion batteries: a review
- [10] Back cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 181705-93-1
-
CAS no.: 121080-96-4
-
CAS no.: 108944-67-8
-
CAS no.: 15418-16-3
-
CAS no.: 157701-72-9









